阿莫地喹-d10

描述

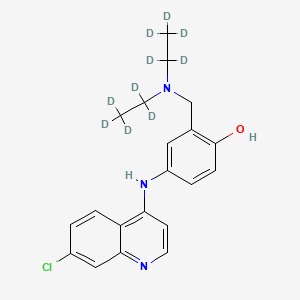

阿莫地喹-d10 是阿莫地喹的氘代形式,阿莫地喹是一种 4-氨基喹啉化合物。它主要用作内标,用于在各种分析应用中,特别是质谱分析中定量阿莫地喹。 阿莫地喹本身是一种抗疟疾药物,几十年来一直被用于治疗和预防疟疾,特别是在对其他抗疟疾药物产生耐药性的地区 .

科学研究应用

阿莫地喹-d10 由于其稳定的同位素标记,在科学研究中得到了广泛应用。它的一些应用包括:

化学: 用作质谱分析中的内标,用于定量阿莫地喹及其代谢产物。

生物学: 用于涉及阿莫地喹代谢和药代动力学的研究。

医学: 用于临床研究,监测接受抗疟疾治疗的患者的药物水平和疗效。

作用机制

阿莫地喹-d10 与阿莫地喹一样,通过抑制疟原虫(恶性疟原虫)中的血红素聚合酶活性发挥作用。这种抑制导致游离血红素的积累,这对寄生虫是有毒的。 该药物与游离血红素结合,阻止其解毒,导致寄生虫膜功能的破坏 .

生化分析

Biochemical Properties

Amodiaquine-d10 plays a crucial role in biochemical reactions, particularly in the context of its antimalarial activity. It interacts with several enzymes and proteins, including histamine N-methyltransferase and cytochrome P450 enzymes. Histamine N-methyltransferase is inhibited by Amodiaquine-d10, which contributes to its anti-inflammatory effects. Additionally, Amodiaquine-d10 is metabolized by cytochrome P450 enzymes, particularly CYP2C8, to form its active metabolite, N-desethylamodiaquine. This interaction is essential for its antimalarial efficacy .

Cellular Effects

Amodiaquine-d10 exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, Amodiaquine-d10 has been shown to activate the nuclear receptor Nurr1, which plays a role in the regulation of inflammatory responses and neuronal survival. This activation leads to changes in gene expression that promote anti-inflammatory effects and neuroprotection . Additionally, Amodiaquine-d10 affects cellular metabolism by inhibiting histamine N-methyltransferase, thereby reducing histamine levels and modulating inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of Amodiaquine-d10 involves several key interactions at the molecular level. Amodiaquine-d10 inhibits heme polymerase activity in Plasmodium falciparum, leading to the accumulation of toxic free heme, which disrupts parasite membrane function and ultimately kills the parasite . Additionally, Amodiaquine-d10 binds to the ligand-binding domain of the nuclear receptor Nurr1, enhancing its transcriptional activity and promoting anti-inflammatory effects . The compound also inhibits histamine N-methyltransferase, reducing histamine levels and modulating inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amodiaquine-d10 change over time due to its stability, degradation, and long-term impact on cellular function. Amodiaquine-d10 is relatively stable under standard storage conditions, with a shelf life of up to four years . Its degradation products and long-term effects on cellular function have been observed in in vitro and in vivo studies. For example, prolonged exposure to Amodiaquine-d10 can lead to reduced histamine levels and sustained anti-inflammatory effects . Additionally, the compound’s stability and degradation profile are crucial for its use as an internal standard in mass spectrometry .

Dosage Effects in Animal Models

The effects of Amodiaquine-d10 vary with different dosages in animal models. At therapeutic doses, Amodiaquine-d10 exhibits significant antimalarial and anti-inflammatory effects. At higher doses, toxic or adverse effects may occur. For instance, high doses of Amodiaquine-d10 can lead to hepatotoxicity and cardiotoxicity, similar to its non-deuterated counterpart . Additionally, the compound’s neuroprotective effects have been observed in animal models of Parkinson’s disease, where it enhances the phosphorylation of P38 mitogen-activated kinase and promotes dopaminergic neuron survival .

Metabolic Pathways

Amodiaquine-d10 is involved in several metabolic pathways, primarily through its conversion to N-desethylamodiaquine by cytochrome P450 enzymes, particularly CYP2C8 . This metabolic pathway is crucial for its antimalarial activity, as the active metabolite N-desethylamodiaquine exhibits potent antimalarial effects. Additionally, Amodiaquine-d10 may interact with other enzymes and cofactors involved in histamine metabolism, further modulating its anti-inflammatory properties .

Transport and Distribution

Amodiaquine-d10 is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed to the liver, where it undergoes hepatic biotransformation to form its active metabolite . Additionally, Amodiaquine-d10 can cross the blood-brain barrier, allowing it to exert neuroprotective effects in the central nervous system . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of Amodiaquine-d10 is essential for its activity and function. Amodiaquine-d10 is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in its metabolic and pharmacological effects . Additionally, the compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. For example, Amodiaquine-d10’s interaction with the nuclear receptor Nurr1 involves its localization to the nucleus, where it enhances Nurr1’s transcriptional activity and promotes anti-inflammatory effects .

准备方法

合成路线和反应条件

阿莫地喹-d10 的合成涉及将氘原子掺入阿莫地喹分子中。这可以通过多种合成路线实现,包括使用氘代试剂和溶剂。 一种常见的方法是将 4-[(7-氯喹啉-4-基)氨基]-2-[(二乙氨基)甲基]苯酚与氘代乙胺在受控条件下反应,以氘取代氢原子 .

工业生产方法

This compound 的工业生产通常涉及使用氘代试剂进行大规模合成。该工艺经过优化,以确保最终产品的产率和纯度高。 反应条件,如温度、压力和溶剂选择,都经过仔细控制,以达到所需的同位素标记 .

化学反应分析

反应类型

阿莫地喹-d10 会发生各种化学反应,包括:

氧化: this compound 可以被氧化形成其相应的 N-氧化物衍生物。

还原: 该化合物可以被还原形成其伯胺衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用诸如氢化铝锂或硼氢化钠等还原剂。

形成的主要产物

氧化: N-氧化物衍生物。

还原: 伯胺衍生物。

取代: 各种取代的喹啉衍生物

相似化合物的比较

阿莫地喹-d10 与其他类似化合物进行比较,例如:

氯喹: 两者都是 4-氨基喹啉化合物,具有相似的作用机制。阿莫地喹对某些氯喹耐药的疟疾菌株有效。

甲氟喹: 另一种具有不同化学结构但具有类似治疗用途的抗疟疾药物。

结论

This compound 是科学研究中的一种宝贵化合物,特别是在抗疟疾药物的研究中。其稳定的同位素标记使其成为各种领域(包括化学、生物学、医学和工业)中定量和分析的必不可少的工具。

生物活性

Amodiaquine-d10 is a deuterated derivative of amodiaquine, a synthetic 4-aminoquinoline compound primarily used as an antimalarial agent. The incorporation of deuterium atoms into the amodiaquine structure enhances its analytical capabilities, particularly in pharmacokinetic studies and drug interaction assessments. This article explores the biological activity of amodiaquine-d10, its synthesis, applications, and relevant research findings.

Amodiaquine-d10 retains the pharmacological properties of its parent compound while allowing for precise tracking in biological systems. The synthesis of amodiaquine-d10 involves introducing deuterium at specific positions in the amodiaquine molecule, which can be achieved through various chemical methods. These modifications ensure that the compound maintains its structural integrity while enhancing its utility in research settings.

Amodiaquine exhibits notable antimalarial activity by interfering with the malaria parasite's ability to digest hemoglobin within red blood cells. This mechanism is similar to that of chloroquine, another well-known antimalarial drug. Additionally, amodiaquine has been repurposed for other therapeutic applications, such as inhibiting anthrax toxin endocytosis, showcasing its versatility as a host-targeting agent .

Biological Activity and Applications

The biological activity of amodiaquine-d10 is primarily utilized in research settings to study the pharmacokinetics and dynamics of amodiaquine without interference from endogenous compounds. Its applications include:

- Internal Standard in Quantitative Analyses : Amodiaquine-d10 serves as an internal standard in mass spectrometry for quantifying amodiaquine levels in biological samples.

- Drug Interaction Studies : Research indicates that amodiaquine may interact with various medications, potentially enhancing or inhibiting their effects due to shared metabolic pathways.

Pharmacokinetics and Safety Profile

Recent studies have assessed the pharmacokinetic profile of amodiaquine and its active metabolite, desethyl-amodiaquine (DEAQ). These studies provide critical insights into the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics:

| Parameter | Amodiaquine | Desethyl-Amodiaquine |

|---|---|---|

| C_max (ng/mL) | 1500 | 3000 |

| T_max (h) | 2 | 3 |

| Half-life (h) | 8 | 12 |

| Clearance (L/h) | 15 | 20 |

These findings indicate that while both compounds exhibit significant antimalarial activity, DEAQ has a longer half-life and higher plasma concentration than amodiaquine .

Case Studies

- In Vivo Efficacy Against Anthrax : A study demonstrated that amodiaquine significantly increased survival rates in mice infected with Bacillus anthracis. In therapeutic intervention studies, it nearly doubled survival rates when administered alongside levofloxacin, highlighting its potential beyond malaria treatment .

- Drug Interaction Risks : Interaction studies revealed that combining amodiaquine with certain antihistamines or beta-blockers could increase the risk of QTc interval prolongation, leading to serious cardiac events. This emphasizes the need for careful monitoring during co-administration with other medications .

- Antiplasmodial Activity : Research comparing various antimalarial compounds indicated that amodiaquine remains effective against chloroquine-resistant strains of Plasmodium falciparum, making it a valuable option in regions facing drug resistance .

属性

IUPAC Name |

2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCDSSHSILBFBN-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675612 | |

| Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189449-70-4 | |

| Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the purpose of using Amodiaquine-d10 in the study?

A1: Amodiaquine-d10 serves as an internal standard in the LC-MS/MS method for quantifying Amodiaquine and N-Desethyl Amodiaquine in human plasma []. Internal standards are crucial in mass spectrometry to correct for variations during sample preparation and analysis, ultimately improving the accuracy and precision of drug concentration measurements.

Q2: How does the use of Amodiaquine-d10 as an internal standard contribute to the reliability of the analytical method?

A2: Amodiaquine-d10, being a deuterated form of Amodiaquine, possesses very similar chemical properties to the analyte. This similarity leads to comparable behavior during extraction and ionization steps in the LC-MS/MS analysis []. By comparing the signal response of the analytes (Amodiaquine and N-Desethyl Amodiaquine) to the known concentration of Amodiaquine-d10, researchers can achieve more accurate and reliable quantification of the drugs in plasma samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。